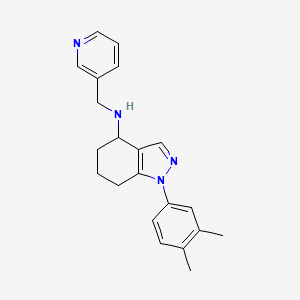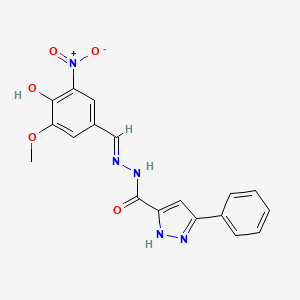![molecular formula C21H32N4O B6020174 2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6020174.png)
2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various enzymes and receptors in the brain. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine in lab experiments is its potential for the treatment of neurological disorders. The compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides. However, one of the limitations of using the compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and receptors that it modulates. Another direction is to study the compound in clinical trials to determine its efficacy and safety in humans. Additionally, researchers can explore the potential applications of the compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, researchers can investigate the synthesis of analogs of the compound to improve its potency and selectivity.
Synthesemethoden
The synthesis of 2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-(1-piperidinyl)pyrimidine-2,6-diamine with 1-(1-methylcyclohexyl)-3-pyrrolidinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine has been studied extensively for its potential applications in the field of medicine. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1-methylcyclohexyl)-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-21(9-3-2-4-10-21)19(26)25-15-8-18(16-25)17-6-13-24(14-7-17)20-22-11-5-12-23-20/h5,11-12,17-18H,2-4,6-10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULANGCACEIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)N2CCC(C2)C3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6020095.png)
![2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)
![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)

![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)



![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)
![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)